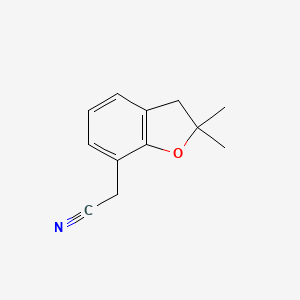

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

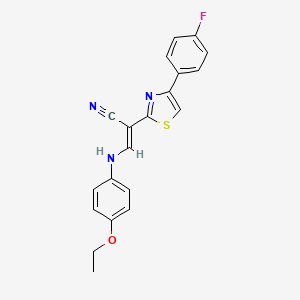

Benzofuran compounds, including 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile, have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular formula of 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is C15H15NO. The average mass is 148.202 Da and the monoisotopic mass is 148.088821 Da .Physical And Chemical Properties Analysis

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is a colorless to light yellow solid that is soluble in organic solvents. The average mass is 148.202 Da and the monoisotopic mass is 148.088821 Da .科学研究应用

Antiviral Activity

Benzofuran derivatives, including EN300-6498560, exhibit promising antiviral properties. Researchers have discovered that certain benzofuran compounds possess anti-hepatitis C virus (HCV) activity. EN300-6498560, with its unique structure, could potentially serve as an effective therapeutic agent against HCV infections .

Anticancer Potential

The field of oncology has also taken an interest in benzofuran derivatives. Novel scaffold compounds containing benzofuran rings have been developed and utilized as anticancer agents. These compounds may interfere with cancer cell growth and proliferation, making them valuable candidates for further investigation .

Free Radical Cyclization Cascade

Recent advances in synthetic methods have led to the discovery of complex benzofuran derivatives. For instance, a unique free radical cyclization cascade allows the construction of challenging polycyclic benzofuran compounds. Researchers have successfully synthesized intricate benzofuran rings using this method, expanding the toolbox for drug development .

Proton Quantum Tunneling Synthesis

Another innovative approach involves constructing benzofuran rings through proton quantum tunneling. This method offers several advantages, including fewer side reactions and high yields. Complex benzofuran ring systems can be efficiently synthesized using this technique, opening up new possibilities for drug design .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide a rich reservoir of potential drug lead compounds. Researchers continue to explore these plant-derived benzofuran derivatives for their bioactivities and therapeutic potential .

Chemical Synthesis and Structure-Activity Relationship

Understanding the relationship between the chemical structure of benzofuran derivatives and their biological activities is crucial. Researchers investigate various synthetic routes to create diverse benzofuran compounds. By modifying specific functional groups or substituents, they can fine-tune the bioactivity profiles. This exploration contributes to drug discovery and optimization .

安全和危害

未来方向

Benzofuran compounds, including 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these applications further and developing new synthesis methods.

作用机制

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with their targets, leading to various biological effects .

Biochemical Pathways

Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds have been reported to exhibit strong biological activities, which suggests that they may have significant molecular and cellular effects .

属性

IUPAC Name |

2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCZMCILGJLFOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)CC#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminospiro[3.3]heptane-2-carbonitrile](/img/structure/B2392532.png)

![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392533.png)

![4-Bromo-N-[6-[cis-3,5-dimethyl-1-piperazinyl]-3-(methyloxy)-2-pyridinyl]-3-fluorobenzenesulfonamide](/img/structure/B2392535.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2392543.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392548.png)

![4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2392550.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate](/img/structure/B2392552.png)